molecular formula C25H24N2O3 B590192 [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-76-5

[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B590192
CAS No.: 1427325-76-5
M. Wt: 400.5 g/mol
InChI Key: PRMFDACRPWNMJK-UHFFFAOYSA-N
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Description

The compound JWH 200 6-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. It is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This compound is expected to be a urinary metabolite of JWH 200 based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 200 6-hydroxyindole metabolite involves the hydroxylation of JWH 200. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of JWH 200 6-hydroxyindole metabolite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

JWH 200 6-hydroxyindole metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of JWH 200 6-hydroxyindole metabolite involves binding to cannabinoid receptors, primarily cannabinoid receptor 1. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The compound mimics the action of natural cannabinoids by interacting with the endocannabinoid system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 200 6-hydroxyindole metabolite is unique due to its specific hydroxylation at the 6-position of the indole ring, which distinguishes it from other metabolites of JWH 200 and related compounds. This specific modification can influence its binding affinity and activity at cannabinoid receptors, as well as its metabolic stability and excretion profile .

Properties

IUPAC Name

[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-19-8-9-21-23(25(29)22-7-3-5-18-4-1-2-6-20(18)22)17-27(24(21)16-19)11-10-26-12-14-30-15-13-26/h1-9,16-17,28H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMFDACRPWNMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=C(C=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017853
Record name {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-76-5
Record name {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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